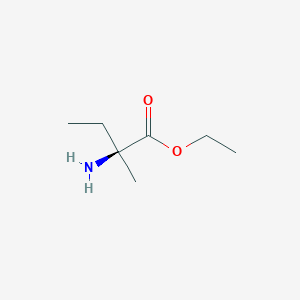

Ethyl (S)-2-amino-2-methylbutyrate

Vue d'ensemble

Description

Ethyl (S)-2-amino-2-methylbutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the ester functional group, along with an amino group and a methyl group on the butyrate backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (S)-2-amino-2-methylbutyrate typically involves the esterification of (S)-2-amino-2-methylbutyric acid with ethanol. This reaction is catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl (S)-2-amino-2-methylbutyrate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Acyl chlorides or anhydrides are used for forming amides.

Major Products Formed:

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of amides or other substituted derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethyl (S)-2-amino-2-methylbutyrate serves as a vital building block in the synthesis of various pharmaceutical compounds. Its structural properties allow it to act as an intermediate in the production of drugs that target neurological disorders and other therapeutic areas.

Synthesis of Antiepileptic Drugs

One of the notable applications of this compound is in the synthesis of antiepileptic medications. It is a precursor for the synthesis of Levetiracetam, a widely used antiepileptic drug. The compound's ability to undergo various chemical reactions makes it a suitable candidate for developing complex molecules required in pharmacology .

Potential in Neurological Research

Research indicates that derivatives of this compound may have neuroprotective properties. Studies are ongoing to explore its potential benefits in treating neurodegenerative diseases, where it could play a role in protecting neuronal cells from damage .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is also being investigated for applications in agrochemicals. Its effectiveness as a plant growth regulator has been noted, making it a candidate for enhancing crop yields and improving resistance to environmental stressors.

Weed Control

Recent studies have explored the modification of bioactive molecules derived from this compound for use in weed control strategies. These modifications can enhance the efficacy of herbicides while reducing environmental impact .

Case Study 1: Synthesis Optimization

A study conducted on optimizing the synthesis route for this compound reported yields exceeding 85% using modified reaction conditions that improved purification processes. This optimization is crucial for industrial applications where cost-effectiveness is essential .

Case Study 2: Neuroprotective Effects

In preclinical trials, derivatives synthesized from this compound demonstrated promising neuroprotective effects against oxidative stress in neuronal cell cultures. These findings suggest potential therapeutic applications in neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of Ethyl (S)-2-amino-2-methylbutyrate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active (S)-2-amino-2-methylbutyric acid, which can further participate in biochemical pathways.

Comparaison Avec Des Composés Similaires

Ethyl (S)-2-amino-2-methylbutyrate can be compared with other similar compounds, such as:

Ethyl ®-2-amino-2-methylbutyrate: The enantiomer of the compound, which may have different biological activities.

Mthis compound: A similar ester with a methyl group instead of an ethyl group, which may have different reactivity and applications.

Ethyl (S)-2-amino-3-methylbutyrate: A structural isomer with the amino group on a different carbon, leading to different chemical properties.

Activité Biologique

Ethyl (S)-2-amino-2-methylbutyrate (EMB) is a compound of significant interest due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article delves into its biological activity, mechanisms, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative with the following structure:

- Chemical Formula : C₆H₁₃NO₂

- Molecular Weight : 115.18 g/mol

- CAS Number : 13893-46-4

The compound features an amino group that can participate in hydrogen bonding, enhancing its interaction with biological molecules, particularly enzymes.

The biological activity of EMB is primarily attributed to its ability to interact with various enzymes and receptors. The mechanism involves:

- Hydrogen Bonding : The amino group forms hydrogen bonds with active sites of enzymes, influencing their catalytic activity.

- Hydrolysis : The ester group can undergo hydrolysis to release (S)-2-amino-2-methylbutyric acid, which may participate in metabolic pathways.

1. Enzymatic Interactions

EMB has been studied for its role in modulating enzymatic activities:

- Inhibition of Enzymes : Research indicates that EMB can inhibit certain enzymes involved in metabolic pathways, potentially affecting energy metabolism.

- Substrate for Synthesis : It serves as a building block for synthesizing more complex pharmaceutical compounds.

2. Therapeutic Potential

Studies have explored the therapeutic implications of EMB:

- Muscle Performance : A study indicated that similar compounds might enhance exercise performance through improved nitrogen retention and muscle recovery .

- Metabolic Regulation : EMB may influence metabolic pathways related to amino acid metabolism and energy production .

Case Study 1: Effects on Muscle Performance

A study investigated the effects of a related compound on resistance exercise performance. Although the results showed a modest improvement in performance metrics, they were not statistically significant. This suggests that while there may be potential benefits, further research is necessary to establish conclusive effects .

Case Study 2: Enzymatic Activity Modulation

Research demonstrated that EMB could modulate the activity of key metabolic enzymes. For instance, it was shown to influence the kinetics of threonine aldolase activity, suggesting a broader role in amino acid metabolism .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Ethyl (R)-2-amino-2-methylbutyrate | Enantiomer | Potentially different metabolic effects |

| Ethyl (S)-3-amino-2-methylbutyrate | Structural Isomer | Varying reactivity and applications |

| Ethyl (S)-2-amino-3-methylbutyrate | Structural Isomer | Different enzymatic interactions |

Propriétés

IUPAC Name |

ethyl (2S)-2-amino-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-7(3,8)6(9)10-5-2/h4-5,8H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZNKFDTPRWHHB-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](C)(C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623437 | |

| Record name | Ethyl L-isovalinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13893-46-4 | |

| Record name | Ethyl L-isovalinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.